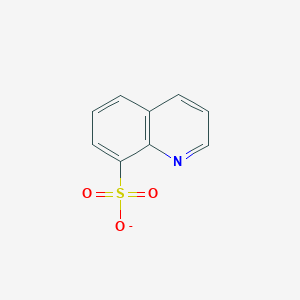

Quinoline-8-sulfonate

Beschreibung

Structure

2D Structure

3D Structure

Eigenschaften

Molekularformel |

C9H6NO3S- |

|---|---|

Molekulargewicht |

208.22 g/mol |

IUPAC-Name |

quinoline-8-sulfonate |

InChI |

InChI=1S/C9H7NO3S/c11-14(12,13)8-5-1-3-7-4-2-6-10-9(7)8/h1-6H,(H,11,12,13)/p-1 |

InChI-Schlüssel |

SXVRECLPTCOMIA-UHFFFAOYSA-M |

SMILES |

C1=CC2=C(C(=C1)S(=O)(=O)[O-])N=CC=C2 |

Kanonische SMILES |

C1=CC2=C(C(=C1)S(=O)(=O)[O-])N=CC=C2 |

Herkunft des Produkts |

United States |

Synthetic Methodologies and Advanced Chemical Transformations of Quinoline 8 Sulfonate Derivatives

Strategic Approaches to the Synthesis of Quinoline-8-sulfonic Acid and its Salts

The synthesis of quinoline-8-sulfonic acid is a foundational step for accessing a wide range of functionalized quinoline (B57606) derivatives. Methodologies have evolved from classical, high-temperature protocols to more refined routes aiming for improved selectivity and yield.

Classical Sulfonation Protocols and Mechanistic Insights

The direct sulfonation of quinoline is a well-established method for introducing a sulfonic acid group onto the quinoline core. This electrophilic substitution reaction typically requires vigorous conditions. Classically, quinoline is treated with fuming sulfuric acid (oleum) at elevated temperatures. For instance, heating quinoline with fuming sulfuric acid at 220°C results in a mixture of products, primarily quinoline-8-sulfonic acid and quinoline-5-sulfonic acid uop.edu.pk.

The reaction mechanism involves the electrophilic attack of sulfur trioxide (SO₃), present in oleum, on the electron-rich benzene ring of the quinoline molecule. The substitution pattern is directed to the C-5 and C-8 positions, which are the most activated sites in the benzene portion of the bicyclic system under these strongly acidic conditions uop.edu.pk. The ratio of the isomers formed is highly dependent on the reaction temperature and the concentration of sulfuric acid.

Development of Selective and High-Yield Synthesis Routes

One improved method involves sulfonating quinoline with 50% oleum at a lower temperature of 140°C for two hours, which has been reported to produce 8-sulfoquinoline with a yield of 80.3% oup.com. Another approach involves the slow addition of quinoline to 65% fuming sulfuric acid while maintaining the temperature below 40-60°C, followed by heating at 110-120°C for several hours. After the reaction, the mixture is poured into ice water, causing the quinoline-8-sulfonic acid to precipitate, which can then be isolated by filtration patsnap.com. These refined procedures represent a significant improvement over the higher temperature classical methods, offering better control and higher yields of the desired product.

| Method | Sulfonating Agent | Temperature | Yield of Quinoline-8-sulfonic acid |

| Classical Method | Fuming Sulfuric Acid | 220°C | Mixture of 5- and 8-isomers |

| Improved Method 1 | 50% Oleum | 140°C | 80.3% |

| Improved Method 2 | 65% Fuming Sulfuric Acid | <40°C then 110°C | High (e.g., 180g from 120g quinoline) patsnap.com |

Conversion Pathways to Allied Quinolyl Compounds (e.g., 8-hydroxyquinoline)

Quinoline-8-sulfonic acid is a critical intermediate for the synthesis of other valuable quinoline compounds, most notably 8-hydroxyquinoline (B1678124) (Oxine). The conversion is typically achieved through an alkali fusion reaction, where the sulfonic acid group is displaced by a hydroxyl group.

This process involves heating quinoline-8-sulfonic acid or its salt with a significant excess of an alkali metal hydroxide, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), at high temperatures. For example, fusing one mole of 8-sulfoquinoline with nine moles of NaOH at 300-315°C for 10 to 15 minutes can produce 8-hydroxyquinoline with yields as high as 84.14% oup.com. Another patented method describes heating quinoline-8-sulfonic acid with divided sodium hydroxide and a small amount of water (0.5 to 4%) to a temperature of 250°C to 290°C google.comgoogle.com. The resulting product is the sodium salt of 8-hydroxyquinoline, which is then neutralized with acid to yield the final product oup.comgoogle.comgoogle.com. This transformation is a key industrial route to 8-hydroxyquinoline, a widely used chelating agent scispace.com.

Derivatization and Functionalization of the Quinoline-8-sulfonate Scaffold

The this compound structure serves as a versatile platform for the synthesis of more complex molecules through derivatization of the sulfonate group and functionalization of the quinoline ring.

Synthesis of Quinoline-8-sulfonamide (B86410) Analogues and Their Modifications

Quinoline-8-sulfonamides are a significant class of derivatives with a wide spectrum of biological activities mdpi.comnih.gov. The synthesis of these compounds generally begins with the conversion of quinoline-8-sulfonic acid to its corresponding sulfonyl chloride. This is typically achieved by reacting the sulfonic acid with a chlorinating agent like thionyl chloride or phosphorus pentachloride.

The resulting quinoline-8-sulfonyl chloride is a reactive intermediate that readily undergoes reaction with various primary or secondary amines to form the desired sulfonamide. A general procedure involves dissolving quinoline-8-sulfonyl chloride in a suitable solvent like dichloromethane, and then adding the desired amine, often in the presence of a base such as pyridine (B92270) to neutralize the HCl byproduct rsc.org. This straightforward two-step process allows for the synthesis of a diverse library of quinoline-8-sulfonamide analogues by varying the amine component rsc.orgnih.gov.

| Starting Material | Reagent 1 | Intermediate | Reagent 2 | Final Product |

| Quinoline-8-sulfonic acid | Thionyl Chloride (SOCl₂) | Quinoline-8-sulfonyl chloride | Amine (R-NH₂) / Pyridine | N-substituted Quinoline-8-sulfonamide |

Transition Metal-Catalyzed Coupling Reactions for Novel Derivatives (e.g., Suzuki, CuAAC)

Modern synthetic strategies increasingly employ transition metal-catalyzed cross-coupling reactions to create novel and complex derivatives from the this compound scaffold. These methods offer powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.

One prominent example is the use of the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a key reaction in "click chemistry." This reaction has been utilized to synthesize novel 8-quinolinesulfonamide derivatives. In this approach, a quinoline-8-sulfonamide core is first functionalized with either an azide or an alkyne group. This modified scaffold is then coupled with a complementary alkyne- or azide-containing fragment in the presence of a copper(I) catalyst to form a 1,2,3-triazole-linked product mdpi.comnih.gov. This strategy has been successfully applied to create a series of 8-quinolinesulfonamido-1,2,3-triazoles designed as potential modulators of the M2 isoform of pyruvate (B1213749) kinase (PKM2), a target in cancer therapy mdpi.comnih.gov. While the direct use of this compound in Suzuki couplings is less common, the halogenated derivatives of the quinoline core, which can be prepared from intermediates like 8-hydroxyquinoline, are frequently used in such reactions to introduce new aryl or vinyl groups scispace.com.

Introduction of Halogenated and Other Functional Groups

The functionalization of the quinoline ring is a key strategy for modifying the properties of this compound derivatives. Halogenation and the introduction of other functional groups can be achieved through various synthetic protocols, allowing for the fine-tuning of electronic and steric characteristics.

A notable method for halogenation is the metal-free, regioselective C–H halogenation of 8-substituted quinoline derivatives. This approach allows for the direct introduction of halogen atoms at the C5-position under mild conditions, using inexpensive trihaloisocyanuric acid as the halogen source. The reaction is operationally simple, proceeds at room temperature, and demonstrates high generality and functional group tolerance. This method provides an economical route to C5-halogenated quinolines, which are valuable intermediates for further derivatization. The tunability of the quinoline scaffold, particularly at the 2-position, has also been explored to enhance the biological activities of halogenated quinolines. nih.gov

Beyond halogenation, other functional groups can be readily introduced starting from quinoline-8-sulfonyl chloride, a key intermediate synthesized from quinoline-8-sulfonic acid. publish.csiro.auguidechem.com This reactive intermediate serves as a precursor for a wide range of derivatives. For instance, reaction with nucleophiles such as hydrazine, phenylhydrazine, and sodium azide yields the corresponding quinoline-8-sulfonyl hydrazide, phenylhydrazide, and azide, respectively. researchgate.net These transformations provide access to compounds with diverse chemical reactivity, suitable for further synthetic manipulations. The sulfonyl chloride can also be used to prepare sulfonamides, which are important functional groups in medicinal chemistry. guidechem.comnih.gov

The introduction of carbon-based functional groups is also possible. Nucleophilic substitution reactions on chloro-substituted quinolines with carbanions derived from CH-acidic compounds like malonates and cyanoacetates offer a pathway to C-C coupled products. mdpi.org

Below is a table summarizing various functionalization reactions on the quinoline scaffold.

| Starting Material | Reagent(s) | Functional Group Introduced | Position | Reference |

| 8-Substituted Quinoline | Trihaloisocyanuric Acid | Halogen (Cl, Br, I) | C5 | |

| Quinoline-8-sulfonyl chloride | Hydrazine | Hydrazide (-SO₂NHNH₂) | C8 | researchgate.net |

| Quinoline-8-sulfonyl chloride | Phenylhydrazine | Phenylhydrazide (-SO₂NHNHPh) | C8 | researchgate.net |

| Quinoline-8-sulfonyl chloride | Sodium Azide | Azide (-SO₂N₃) | C8 | researchgate.net |

| Quinoline-8-sulfonyl chloride | Propargylamine, Triethylamine | Propargyl Sulfonamide | C8 | nih.gov |

| 2,4-Dichloroquinoline | Potassium Cyanide, 18-crown-6 | Cyano (-CN) | C2, C4 | mdpi.org |

Multistep Synthetic Pathways for Complex Architectures

This compound derivatives are valuable building blocks in multistep syntheses designed to construct complex molecular architectures with potential applications in medicinal chemistry and materials science. The sulfonamide moiety, in particular, serves as a versatile anchor for elaborating the molecular structure.

A prominent example involves the use of quinoline-8-sulfonamides in copper-catalyzed azide-alkyne cycloaddition (CuAAC), or "click chemistry," to generate 1,2,3-triazole-containing conjugates. nih.govmdpi.com This synthetic strategy typically begins with the preparation of a quinoline-8-sulfonamide bearing either an alkyne or an azide functionality. For instance, quinoline-8-sulfonyl chloride is first reacted with propargylamine to yield an alkyne-functionalized sulfonamide. nih.govmdpi.com This intermediate can then be reacted with various organic azides in the presence of a copper(I) catalyst to afford a library of complex triazole derivatives. nih.govmdpi.com This approach highlights a modular and efficient way to link the quinoline-8-sulfonamide core to other molecular fragments, creating larger, more complex structures. nih.govmdpi.com

Another pathway to complex heterocyclic systems involves the derivatization of quinoline-8-sulfonyl hydrazide. researchgate.net The reaction of this hydrazide with β-diketones leads to the formation of pyrazole rings fused or linked to the quinoline-8-sulfonyl group. researchgate.net This cyclocondensation reaction proceeds via an intermediate sulfonohydrazone, effectively building a new five-membered heterocyclic ring onto the initial scaffold. researchgate.net

The following table outlines a representative multistep pathway for the synthesis of a complex triazole-containing quinoline-8-sulfonamide.

| Step | Starting Material | Reagents and Conditions | Intermediate/Product | Purpose |

| 1 | Quinoline | Chlorosulfonic acid, 140-145°C | Quinoline-8-sulfonyl chloride | Preparation of key reactive intermediate. publish.csiro.au |

| 2 | Quinoline-8-sulfonyl chloride | Propargylamine, Triethylamine, Chloroform, 5°C to RT | N-propargylquinoline-8-sulfonamide | Introduction of an alkyne handle. nih.gov |

| 3 | N-propargylquinoline-8-sulfonamide | Organic Azide (e.g., 4-azido-7-chloroquinoline), CuSO₄·5H₂O, Sodium Ascorbate, DMF | 1,2,3-Triazole conjugate of quinoline-8-sulfonamide | Construction of the complex architecture via CuAAC reaction. nih.govmdpi.com |

Reaction Mechanism Elucidation in this compound Synthesis

The synthesis of this compound itself involves two primary stages: the formation of the quinoline ring system and the subsequent sulfonation. The most common and commercially significant method for synthesizing the quinoline core is the Skraup synthesis. uop.edu.pkiipseries.org

The Skraup synthesis mechanism proceeds as follows:

Dehydration of Glycerol: In the presence of concentrated sulfuric acid, glycerol is dehydrated to form the α,β-unsaturated aldehyde, acrolein. uop.edu.pkiipseries.org

Michael Addition: Aniline acts as a nucleophile and adds to acrolein in a 1,4-conjugate addition (Michael addition) to form a β-anilinopropionaldehyde intermediate. uop.edu.pk

Cyclization: The intermediate undergoes an acid-catalyzed electrophilic aromatic substitution, where the aldehyde is protonated, and the activated aromatic ring attacks the carbonyl carbon, leading to ring closure and the formation of 1,2-dihydroquinoline after dehydration. uop.edu.pk

Oxidation: The 1,2-dihydroquinoline is then oxidized to the aromatic quinoline. This oxidation is typically carried out by an oxidizing agent like nitrobenzene, which is concurrently reduced to aniline and can be reused in the reaction. uop.edu.pk

Once the quinoline ring is formed, the sulfonate group is introduced at the 8-position via an electrophilic aromatic substitution reaction. uop.edu.pk When quinoline is heated with fuming sulfuric acid (oleum), sulfonation occurs. uop.edu.pkgoogle.com The electrophile in this reaction is sulfur trioxide (SO₃). The pyridine ring of quinoline is deactivated towards electrophilic attack due to the electron-withdrawing nature of the nitrogen atom, especially under acidic conditions where it is protonated. Therefore, substitution preferentially occurs on the benzene ring, yielding a mixture of quinoline-5-sulfonic acid and quinoline-8-sulfonic acid. uop.edu.pk The reaction at the C8 position is generally favored.

The mechanism for the sulfonation at the C8 position involves the attack of the electron-rich benzene ring on the sulfur trioxide electrophile, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. A base (such as HSO₄⁻) then removes a proton from the C8 position, restoring the aromaticity of the ring and resulting in the formation of quinoline-8-sulfonic acid.

Coordination Chemistry and Metal Complexation Research Involving Quinoline 8 Sulfonate

Fundamental Principles of Quinoline-8-sulfonate as a Chelating Ligand

This compound, more commonly known in coordination chemistry as 8-hydroxyquinoline-5-sulfonic acid (HQS), is a prominent chelating ligand derived from 8-hydroxyquinoline (B1678124) (oxine). researchgate.netresearchgate.net Its structure features a quinoline (B57606) ring system with a hydroxyl group at the 8-position and a sulfonic acid group at the 5-position. researchgate.net The primary role of the sulfonate group is to confer significant water solubility to the molecule and its metal complexes, a property that the parent compound, 8-hydroxyquinoline, largely lacks. uc.ptuci.edu This enhanced aqueous solubility allows for the study of its complexation behavior in purely aqueous environments, which is advantageous for many analytical and environmental applications. uc.ptuci.edu

The chelating capability of this compound stems from the spatial arrangement of the hydroxyl group and the nitrogen atom of the quinoline ring. scispace.com Upon deprotonation of the hydroxyl group, the resulting phenoxide oxygen and the heterocyclic nitrogen atom act as a bidentate ligand, forming a stable five-membered ring with a metal ion. researchgate.netscispace.com This chelating action is the foundation of its ability to form stable complexes with a vast array of metal ions. researchgate.netnih.gov The interaction typically involves the replacement of the hydroxyl proton with the metal ion, which effectively suppresses the non-radiative decay pathways present in the free ligand, often leading to a significant enhancement of fluorescence upon complexation. researchgate.netrsc.org

Complexation with Diverse Metal Ions

This compound exhibits versatile coordination behavior, forming complexes with a wide range of metal ions across different oxidation states and groups in the periodic table.

This compound readily forms complexes with numerous divalent transition metal ions. osti.govacs.org Extensive research has focused on its interactions with metals like cobalt(II), copper(II), zinc(II), cadmium(II), and mercury(II). acs.orgderpharmachemica.comrsc.org

Studies involving the Group 12 metals—Zn(II), Cd(II), and Hg(II)—have shown the predominant formation of 1:2 (metal:ligand) complexes in aqueous solutions. uc.pt Spectroscopic analyses, including multinuclear NMR, combined with DFT calculations, suggest that in the [Zn(8-HQS)₂(H₂O)₂]²⁻ complex, the two this compound ligands are arranged in the same plane as the metal ion, with two water molecules coordinated in mutually trans positions, resulting in a square bipyramidal geometry. uc.pt The stability of these 1:2 complexes, as suggested by ¹H NMR coordination-induced shifts, follows the order Zn(II) ≤ Cd(II) > Hg(II). uc.pt

Complexes with Co(II) and Cu(II) have also been synthesized and characterized. derpharmachemica.comsemanticscholar.org Research has demonstrated that the coordination chemistry of these ions with quinoline derivatives can result in complexes with varying stoichiometries and geometries, often exhibiting octahedral or square planar shapes. rsc.orgsemanticscholar.orgbendola.comresearchgate.net The formation of mixed-ligand complexes involving this compound as a primary ligand and other molecules as secondary ligands has also been explored for Co(II), Ni(II), Cu(II), and Zn(II). acs.org

The complexation of this compound with trivalent metal ions such as Al(III), Ga(III), and Fe(III) has been a subject of significant investigation, particularly due to the strong fluorescence of the resulting aluminum and gallium complexes. researchgate.netrsc.org

Studies on Group 13 cations show that Al(III) and Ga(III) typically form highly stable 1:3 (metal:ligand) complexes with this compound. researchgate.netrsc.org Structural investigations using multinuclear NMR and DFT calculations have revealed that these complexes adopt a meridional (mer) geometry, where the three bidentate ligands are arranged around the central metal ion. researchgate.netrsc.org In contrast, the larger In(III) ion also forms a 1:3 complex, but it displays a facial (fac) geometry. rsc.org The formation of mixed-ligand complexes with Al(III) has also been documented. tandfonline.com

Iron(III) also forms complexes with this compound. acs.org Due to the paramagnetic nature of the Fe(III) ion, its complexes are often non-fluorescent and can act as quenchers for the fluorescence of other metal-HQS chelates. uci.edu

Derivatives of 8-hydroxyquinoline, including this compound, are known to form complexes with rare earth elements (REEs). medcraveonline.com The resulting complexes often exhibit valuable luminescent properties. medcraveonline.com

Among the lanthanide series, elements like Scandium (Sc), Yttrium (Y), and Lanthanum (La) form strongly fluorescent chelates with this compound. uci.edu The fluorescence intensity of these complexes has been observed to increase down the group from Sc to La. uci.edu Research has also been conducted on the complexation with cerium. Thermodynamic stability studies have been performed on the complex formed between Ce(IV) and 8-hydroxy-7-iodoquinoline-5-sulfonic acid, a related compound, in a sulfuric acid medium. medcraveonline.com

Thermodynamic and Kinetic Investigations of Complex Stability and Formation

The stability and formation kinetics of metal-Quinoline-8-sulfonate complexes have been quantified through various analytical techniques, including potentiometric and spectrophotometric methods. osti.govnih.gov The stability of these chelates is a critical factor in their application.

The formation constants for several divalent metal complexes have been determined, revealing differences in stability that are influenced by the nature of the metal ion. osti.gov A comparison of the stability constants for complexes of this compound with those of the parent 8-quinolinol shows that the lower basicity of the sulfonated ligand results in slightly less stable complexes. osti.gov The stability of complexes with Group 12 metals has been shown to be dependent on the ionic strength of the solution. uc.pt

Kinetic studies on the formation of the Al(III) tris-hqs complex revealed that the reaction proceeds through multiple pathways, involving the interaction of both [Al(H₂O)₆]³⁺ and [Al(OH)(H₂O)₅]²⁺ with different protonated forms of the ligand. tandfonline.com Detailed kinetic and equilibrium investigations for the binding of Indium(III) have identified several reaction paths. nih.gov These include the interaction of In³⁺ with the protonated ligand (H₂L⁺) and the neutral ligand (HL), as well as the reaction of the hydrolyzed metal ion (InOH²⁺) with the neutral ligand, each with distinct second-order rate constants. nih.gov

Below is an interactive data table summarizing the stability constants for various metal complexes with this compound (HQS) and related ligands.

| Metal Ion | Ligand | Constant (log K) | Stoichiometry (M:L) | Reference |

|---|---|---|---|---|

| In(III) | 8-quinolinol-5-sulfonic acid | log KML = 6.53 | 1:1 | nih.gov |

| In(III) | 8-quinolinol-5-sulfonic acid | log KMHL = 3.51 | 1:1 (protonated) | nih.gov |

| Ce(IV) | 8-hydroxy-7-iodoquinoline-5-sulfonic acid | log β₁ = 12.38 ± 0.11 | 1:1 | medcraveonline.com |

| Zn(II) | 8-hydroxyquinoline-5-sulfonate | log K₂ > Cd(II) (slight) | 1:2 | uc.pt |

| Mn(II) | 8-quinolinol-5-sulfonate | log K₁ = 5.2, log K₂ = 4.3 | 1:1, 1:2 | osti.gov |

| Co(II) | 8-quinolinol-5-sulfonate | log K₁ = 6.8, log K₂ = 5.8 | 1:1, 1:2 | osti.gov |

| Ni(II) | 8-quinolinol-5-sulfonate | log K₁ = 7.1, log K₂ = 6.1 | 1:1, 1:2 | osti.gov |

| Cu(II) | 8-quinolinol-5-sulfonate | log K₁ = 9.5, log K₂ = 8.1 | 1:1, 1:2 | osti.gov |

| Zn(II) | 8-quinolinol-5-sulfonate | log K₁ = 7.5, log K₂ = 6.5 | 1:1, 1:2 | osti.gov |

Structural Elucidation of Metal-Quinoline-8-sulfonate Complexes

The structures of metal complexes with this compound have been elucidated using a combination of techniques, including single-crystal X-ray diffraction, multinuclear NMR spectroscopy, and Density Functional Theory (DFT) calculations. researchgate.netuc.ptrsc.org

For trivalent Group 13 metals, detailed studies have revealed distinct stereochemistries. The 1:3 complexes of Al(III) and Ga(III) with this compound consistently show a meridional (mer) arrangement of the three ligands around the central metal ion. researchgate.netrsc.org In contrast, the corresponding 1:3 complex with the larger In(III) ion adopts a facial (fac) geometry. rsc.org

In the case of divalent Group 12 metals, DFT calculations and NMR studies of the 1:2 (metal:ligand) complexes provide detailed structural insights in solution. uc.pt The [Zn(8-HQS)₂(H₂O)₂]²⁻ complex is believed to have a square bipyramidal geometry, where the two organic ligands and the zinc ion are coplanar, and two water molecules occupy the axial positions in a trans configuration. uc.pt DFT calculations suggest an increasing stability of the cis isomer relative to the trans isomer for the dihydrated 1:2 complexes as one descends the group from Zn(II) to Cd(II) and Hg(II). uc.pt

Structural analysis of a nickel(II) complex with a related bromo-substituted quinoline sulfonate derivative showed a hexaaquanickel(II) cation, [Ni(H₂O)₆]²⁺, with the quinoline sulfonate anions acting as counter-ions in the crystal lattice, linked through hydrogen bonds. iucr.org This highlights that direct coordination of the quinoline sulfonate is not always observed, and it can participate in the crystal structure as a counter-ion.

The table below summarizes the known stoichiometries and geometries for several metal-Quinoline-8-sulfonate complexes.

| Metal Ion | Stoichiometry (M:L) | Geometry | Method | Reference |

|---|---|---|---|---|

| Zn(II) | 1:2 | Square Bipyramidal (trans-dihydrate) | NMR, DFT | uc.pt |

| Cd(II) | 1:2 | Square Bipyramidal | NMR, DFT | uc.pt |

| Hg(II) | 1:2 | Square Bipyramidal | NMR, DFT | uc.pt |

| Al(III) | 1:3 | Octahedral (mer-isomer) | NMR, DFT | rsc.org |

| Ga(III) | 1:3 | Octahedral (mer-isomer) | NMR, DFT | researchgate.netrsc.org |

| In(III) | 1:3 | Octahedral (fac-isomer) | NMR, DFT | rsc.org |

| U(VI) (as UO₂²⁺) | 1:2 | Mononuclear 1:2 complex | NMR, Raman, DFT | researchgate.netresearchgate.net |

Spectroscopic Characterization of Coordination Environments (e.g., UV/Vis, Fluorescence, NMR)

Spectroscopic techniques are pivotal in elucidating the coordination environments of metal complexes with this compound. UV-Visible absorption, fluorescence, and Nuclear Magnetic Resonance (NMR) spectroscopy are commonly employed to characterize these complexes in solution.

UV-Visible and Fluorescence Spectroscopy: The complexation of this compound, often referred to as 8-HQS in literature, with metal ions typically leads to noticeable changes in its UV-Visible absorption and fluorescence spectra. uc.pt The free ligand is virtually non-luminescent, but upon chelation with metal ions, a significant enhancement in fluorescence intensity is often observed. rsc.org This "turn-on" fluorescence makes it a valuable component in fluorescent sensors for metal ion detection. uc.pt For instance, the complexation with Al(III), Ga(III), and In(III) results in a marked increase in fluorescence emission. rsc.org However, the degree of enhancement can vary depending on the metal ion; the increase is less pronounced for In(III) compared to Al(III) or Ga(III). rsc.org

The fluorescence quantum yields of these complexes are influenced by several factors, including the nature of the metal ion. For Group 12 metals, the fluorescence quantum yields follow the order Zn/8-HQS < Cd/8-HQS > Hg/8-HQS. uc.pt This trend is attributed to competing factors: an increase in fluorescence from Zn(II) to Cd(II) due to enhanced complex stability, and a decrease from Cd(II) to Hg(II) because of the heavy atom effect, which promotes intersystem crossing. uc.pt The fluorescence of many metal-HQS chelates can be further enhanced in the presence of surfactants like hexadecyltrimethylammonium ion (HTA+) or in water:dimethylformamide solvent mixtures. colab.wsuci.edu

Interactive Data Table: Fluorescence Properties of Selected Metal-HQS Complexes

| Metal Ion | Optimum pH for Fluorescence | Relative Fluorescence Intensity (Aqueous) |

| Cd(II) | 5-8 | High colab.wsuci.edu |

| Zn(II) | 5-8 | Strong uci.edu |

| Mg(II) | ~8 | Moderate uci.edu |

| Al(III) | ~5 | Strong rsc.org |

| Ga(III) | ~5 | Strong rsc.org |

| In(III) | ~5 | Moderate rsc.org |

This table is for illustrative purposes and relative intensities can vary based on experimental conditions.

NMR Spectroscopy: Multinuclear NMR spectroscopy is a powerful tool for investigating the complex equilibria and structures of this compound complexes in solution. uc.pt 1H, 13C, and metal-specific NMR (e.g., 51V NMR) provide detailed information about the coordination sites and the geometry of the complexes. researchgate.netresearchgate.net For example, studies on the complexation of V(V) oxoions with 8-HQS have utilized 1H, 13C, and 51V NMR to identify the formation of three different complexes in the pH range of 4–7. researchgate.netresearchgate.net The coordination-induced shifts in the 1H and 13C NMR spectra of the ligand upon metal binding confirm the involvement of the nitrogen and deprotonated hydroxyl groups in coordination. researchgate.netresearchgate.net

Computational Approaches to Complex Geometries and Electronic Structures

Computational methods, particularly Density Functional Theory (DFT), have become indispensable for complementing experimental data and providing deeper insights into the geometries and electronic structures of this compound complexes. uc.ptresearchgate.net

DFT calculations can accurately predict the preferred coordination geometries of metal complexes. For instance, in the case of Group 12 metal ions (Zn(II), Cd(II), Hg(II)), DFT calculations under simulated water conditions (PCM model) indicate a preference for hexacoordinated metal centers with two 8-HQS ligands and two water molecules. uc.pt These calculations revealed a square bipyramidal geometry for the zinc(II) complex, with the two 8-HQS ligands and the metal in the same plane and the two water molecules in a trans configuration. uc.pt In contrast, for the cadmium(II) and mercury(II) complexes, the isomers with the water molecules in a cis geometry were found to be more stable. uc.pt

Similarly, for the complexation of V(V) oxoions with 8-HQS, DFT calculations have been used to propose geometries for the formed species. researchgate.net The dominant species are identified as 1:2 (metal:ligand) mononuclear six-coordinated isomers with a nearly octahedral geometry. researchgate.net

Furthermore, DFT calculations are employed to understand the electronic properties of these complexes, such as the distribution of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). uaem.mx For four-coordinate monoboron complexes with 8-hydroxyquinolin-5-sulfonate, the HOMO is primarily located on the sulfonate group, while the LUMO is situated at the pyridinium (B92312) group and the boron atom. uaem.mx Theoretical UV-Vis absorption spectra calculated using Time-Dependent DFT (TD-DFT) often show good agreement with experimental spectra, aiding in the assignment of electronic transitions. uaem.mx

Mixed-Ligand and Supramolecular Coordination Architectures

The coordinating ability of this compound extends to the formation of more complex structures, including mixed-ligand complexes and supramolecular assemblies.

Mixed-Ligand Complexes: this compound can participate in the formation of mixed-ligand complexes, where the metal ion is coordinated to more than one type of ligand. Evidence for the formation of such complexes has been obtained through electronic absorption spectral and spectrophotometric equilibrium studies. tandfonline.comtandfonline.com For example, studies on the coordination of aluminum(III) with both 8-quinolinol-5-sulfonate (hqs) and 8-hydroxy-7-[(6'-sulfo-2'-naphthyl)azo]-quinoline-5-sulfonate (nqs) have demonstrated the formation of mixed-ligand species. tandfonline.comtandfonline.com The kinetics of these reactions, studied by stopped-flow techniques, revealed that the formation of the mixed-ligand complex proceeds through the reaction of a mono-nqs complex with different protonated forms of hqs. tandfonline.com

Catalysis and Reactivity Studies Employing Quinoline 8 Sulfonate

Quinoline-8-sulfonate as a Catalyst Precursor or Modifier

This compound serves as a crucial intermediate and precursor in the synthesis of more complex functionalized quinoline (B57606) derivatives used in material science and catalysis. nbinno.com Its structure allows it to act as a metal coordination or chelating agent, forming stable complexes with various metal ions. smolecule.comnbinno.com This interaction can influence the metal ion's solubility and reactivity, making it a valuable component in the design of catalytic systems. smolecule.com For instance, the quinoline moiety can act as a directing group in transition-metal-catalyzed reactions, guiding the functionalization of specific C-H bonds. oup.comchinesechemsoc.org

In some systems, quinoline compounds have been observed to act as promoters rather than poisons for noble metal catalysts. In gold-nanoparticle-catalyzed hydrogenation, quinoline compounds can promote H₂ activation, allowing reactions to proceed under mild conditions. acs.org This modifying effect highlights the dual role this compound can play, not just as a structural backbone for a catalyst but also as an active modulator of a catalytic center's performance.

Development of this compound-Functionalized Catalysts

The functionalization of various materials with this compound or its derivatives has led to the development of novel and efficient catalysts for a range of organic transformations. These catalysts can be broadly categorized into heterogeneous and homogeneous systems, each with distinct advantages.

Heterogeneous catalysts are prized for their stability and ease of separation from the reaction mixture, which simplifies product purification and allows for catalyst reuse. mdpi.com Mesoporous silica (B1680970) materials, such as SBA-15 and KIT-5, are excellent supports for catalysts due to their large surface area, high thermal and mechanical stability, and well-defined pore systems. mdpi.comrsc.org

Researchers have successfully functionalized mesoporous silica with quinoline derivatives to create powerful solid acid catalysts. For example, mesoporous silica SBA-15 functionalized with 8-hydroxyquinoline-5-sulfonic acid (HQS-SBA-15), a close analog of this compound, has been developed as an efficient nanocatalyst. researchgate.net The general strategy for creating such catalysts involves anchoring the functional group onto the silica support. This can be achieved by reacting a modified organosilane, like 3-mercaptopropyl)trimethoxysilane (MPTMS), with the silica surface (grafting) or including it during the initial silica synthesis (co-condensation). The attached thiol (-SH) groups are then oxidized to sulfonic acid (–SO₃H) groups. mdpi.com These solid catalysts have proven effective in various organic syntheses. mdpi.comresearchgate.net

| Catalyst System | Support Material | Functional Group | Key Application | Reference |

|---|---|---|---|---|

| HQS-SBA-15 | Mesoporous Silica (SBA-15) | 8-hydroxyquinoline-5-sulfonic acid | One-pot synthesis of 2-thiohydantoin (B1682308) derivatives | researchgate.net |

| Sulfonic Acid-Functionalized KIT-5 | Mesoporous Silica (KIT-5) | Propylsulfonic acid | Friedel–Crafts alkylation | mdpi.com |

| Silica Bonded S-Sulfonic Acid (SBSSA) | Amorphous Silica | S-sulfonic acid | Synthesis of quinoxalines | nih.gov |

In homogeneous catalysis, the catalyst exists in the same phase as the reactants, often leading to higher activity and selectivity. Quinoline derivatives are utilized as ligands in a variety of homogeneous catalytic systems. researchgate.net The nitrogen atom of the quinoline ring and the oxygen atoms of the sulfonate group can coordinate with metal centers, creating chiral ligands for asymmetric synthesis or directing groups for C-H functionalization. chinesechemsoc.orgresearchgate.net

For example, a quinoline moiety has been employed as a chelating group in copper-catalyzed electrochemical C–H amination reactions. chinesechemsoc.org In these systems, the catalyst and reactants are dissolved in a solution, and an electric current drives the transformation. The quinoline group helps to direct the reaction to a specific C-H bond on the substrate, enabling selective amination. chinesechemsoc.org Similarly, quinoline-based chiral ligands have been synthesized for use in asymmetric reactions, which are crucial for producing enantiomerically pure compounds for the pharmaceutical industry. researchgate.net

A major focus in modern catalyst development is on sustainability, which includes the ability to recover and reuse the catalyst. Heterogeneous catalysts based on quinoline-sulfonate functionalized silica are designed for recyclability. researchgate.netnih.gov After a reaction cycle, the solid catalyst can be easily separated from the liquid product mixture by simple filtration, washed, dried, and reused in subsequent reactions, often without a significant loss of catalytic activity. researchgate.netnih.gov For instance, the HQS-SBA-15 nanocatalyst was reused at least three times with high catalytic activity, and silica-bonded S-sulfonic acid was recycled over twelve times without a noticeable drop in reactivity. researchgate.netnih.gov

Ionic liquids containing a sulfonate group, such as [Et₃NH][HSO₄], have also been developed as recyclable catalysts for quinoline synthesis. acs.orgsci-hub.se These catalysts can also act as the reaction solvent, and after the reaction, the product can be extracted, allowing the ionic liquid catalyst to be recovered and reused for multiple cycles. acs.orgsci-hub.se These approaches align with the principles of green chemistry by reducing waste and improving process efficiency. researchgate.net

| Catalyst System | Catalyst Type | Recovery Method | Reported Recycle Count | Reference |

|---|---|---|---|---|

| HQS-SBA-15 | Heterogeneous (Silica-supported) | Filtration | At least 3 cycles | researchgate.net |

| Silica Bonded S-Sulfonic Acid | Heterogeneous (Silica-supported) | Filtration | Over 12 cycles | nih.gov |

| [Et₃NH][HSO₄] | Homogeneous (Ionic Liquid) | Extraction/Evaporation | Up to 7 cycles | acs.orgsci-hub.se |

| Zr(DS)₄ | Lewis Acid-Surfactant | Centrifugation | Recyclable | rsc.org |

Mechanistic Studies of this compound-Mediated Catalytic Reactions

Understanding the reaction mechanism is key to optimizing catalytic processes. For reactions involving quinoline derivatives, mechanistic studies often focus on the role of the quinoline moiety as a directing group or the sulfonic acid as a proton donor. In transition metal-catalyzed C-H activation, the quinoline group can coordinate to the metal center, positioning it to selectively cleave a specific C-H bond on the substrate. chinesechemsoc.org

In the context of oxidation reactions, mechanistic pathways often involve radical intermediates. For example, in the synthesis of 2,3-dicarbonylquinolines mediated by potassium persulfate (K₂S₂O₈), the reaction is believed to proceed via a single-electron transfer (SET) mechanism. rsc.org The persulfate generates sulfate (B86663) radical anions (SO₄˙⁻), which then oxidize the reactants (an enaminone and a glycine (B1666218) derivative) to form their respective radical intermediates. These radicals then couple to form the final product through a series of cyclization and elimination steps. rsc.org

In electrocatalytic hydrogenation of quinolines, a proposed 'weak acid' mechanism involves surface-adsorbed hydrogen generated on the cathode surface, which then hydrogenates the quinoline ring. researchgate.net The precise role of the sulfonate group in these mechanisms can vary; it can act as a Brønsted acid to protonate intermediates or influence the electronic properties and solubility of the catalyst complex. mdpi.comtandfonline.com

Role in Oxidation and Other Functionalization Reactions

This compound and its derivatives are involved in a wide array of oxidation and functionalization reactions. The sulfonic acid group makes them effective as acid catalysts, while the quinoline core can be modified or direct further reactions. tandfonline.combrieflands.com

In oxidation reactions, quinoline systems can be both the substrate and part of the catalytic machinery. For instance, iron-containing catalysts have been used for the oxidative cyclization of anilines and alcohols to produce quinoline derivatives. mdpi.com A notable strategy is the cross-dehydrogenative coupling (CDC) reaction, which enables direct C-C bond formation by activating C-H bonds under oxidative conditions. rsc.org A metal-free CDC reaction using K₂S₂O₈ as the oxidant allows for the synthesis of complex quinolines from simpler precursors. rsc.org

The quinoline framework is also central to various other functionalization reactions, including:

Amination : Copper-catalyzed electrochemical C-H amination uses a quinoline directing group to install amine functionalities. chinesechemsoc.org

Alkynylation : Similar copper-catalyzed systems can achieve C-H alkynylation for alkyne annulation. chinesechemsoc.org

Halogenation : Electrochemical bromination has been achieved using a quinoline chelating group to direct the reaction. chinesechemsoc.org

Annulation : Iodine-mediated oxidative annulation is another method to construct functionalized quinoline rings under solvent-free conditions. researchgate.net

These examples demonstrate the versatility of the quinoline scaffold, where the sulfonate group can provide acidity and solubility, enhancing its utility in a broad spectrum of catalytic functionalization reactions.

Advanced Analytical Chemistry Methodologies Utilizing Quinoline 8 Sulfonate

Principles of Chelation-Enhanced Detection and Quantification of Metal Ions

The analytical utility of Quinoline-8-sulfonate is rooted in its molecular structure, which features a nitrogen atom in the quinoline (B57606) ring and a hydroxyl group at the 8-position. These two atoms act as a bidentate chelating site, capable of binding to a metal ion by donating lone pairs of electrons, thus forming a stable, five-membered ring structure. scispace.comrroij.com This process is known as chelation. The parent compound, 8-hydroxyquinoline (B1678124), is weakly fluorescent due to an excited-state intermolecular proton transfer from the hydroxyl group to the pyridine (B92270) nitrogen. scispace.com

The key principle behind its use in detection is Chelation-Enhanced Fluorescence (CHEF) . science.gov When this compound binds to a metal ion, the ligand's conformational rigidity increases. This structural fixation hinders non-radiative decay pathways (like vibrational relaxation) that would otherwise quench fluorescence. scispace.comrroij.com Consequently, the formation of the metal-ligand complex often leads to a dramatic increase in the fluorescence quantum yield, a phenomenon described as a "turn-on" fluorescence response. uc.pt This significant change in a measurable optical property upon binding to an analyte (the metal ion) is the foundation of its application as a sensor.

The quantification of metal ions relies on the direct relationship between the concentration of the metal ion and the magnitude of the change in the optical signal (absorbance or fluorescence intensity). By creating a calibration curve with known concentrations of the metal ion, the concentration in an unknown sample can be determined. The stoichiometry of the complexes, often 1:2 or 1:3 metal-to-ligand, is crucial for these calculations and can be determined using methods like Job's plot. uc.ptresearchgate.netrsc.org The selectivity for different metal ions can be tuned by controlling the pH of the solution, as the formation of metal-hydroxo complexes and the ionization state of the ligand are pH-dependent. uci.educolab.ws

Chromatographic Separation Techniques

The strong chelating properties of this compound are exploited in chromatographic techniques to separate and quantify metal ions, often at trace levels. Its sulfonate group imparts high water solubility, making it an ideal reagent for aqueous mobile phases in liquid chromatography. uci.edu

In HPLC, this compound can be used in two primary modes: as a pre-column derivatizing agent, where the metal-chelate complexes are formed before injection, or as a post-column reagent (PCR), where the reagent is mixed with the column effluent to form detectable complexes. uci.educolab.ws A third approach involves incorporating the chelating agent directly into the mobile phase for on-column complexation. osti.gov

Method development focuses on optimizing the separation of different metal-chelate complexes. This involves selecting the appropriate stationary phase (typically a reversed-phase C18 column), and fine-tuning the mobile phase composition. researchgate.net The mobile phase often consists of an organic modifier like methanol (B129727) or acetonitrile, mixed with an aqueous buffer to control the pH. uci.eduresearchgate.net The pH is a critical parameter, influencing both the retention time of the complexes and the efficiency of the chelation reaction. Detection is commonly performed using a UV-Vis detector, set to a wavelength where the metal complexes exhibit strong absorbance. researchgate.net

Table 1: Examples of HPLC Methods for Metal Ion Determination Using Quinoline Derivatives Data synthesized from multiple sources.

| Metal Ion(s) | Chelating Reagent | Column | Mobile Phase | Detection | Reference(s) |

| Cu(II), Zn(II) | 8-Hydroxyquinoline | Zorbax Eclipse XDB C18 (250 x 4.6 mm) | Methanol:water (75:25) containing 0.03 M 8-hydroxyquinoline | UV at 380 nm | researchgate.net |

| Cadmium | 8-Hydroxyquinoline | C18 (300 x 3.9 mm) | Acetonitrile and tetra-alkylammonium salt | UV at 254 nm | researchgate.net |

| Al(III), Fe(III), Sn(IV) | Sulfonylcalix nih.govarene-tetrasulfonate | Reversed-phase C18 (100 x 4.6 mm) | Methanol and acetate (B1210297) buffer | UV at 330 nm | researchgate.net |

| Ca(II), Mg(II), Zn(II) | 8-Hydroxyquinoline-5-sulfonic acid | Capillary Electrophoresis | Mobile phase containing HQS | Laser-induced fluorescence | osti.gov |

The use of this compound and its derivatives in HPLC allows for the simultaneous separation and quantification of multiple metal ions in a single analytical run. This is particularly valuable for analyzing complex matrices such as environmental water samples, alloys, and biological fluids. chemimpex.comresearchgate.netresearchgate.net For instance, methods have been developed for the determination of copper and zinc in water samples and cadmium using 8-hydroxyquinoline as the chelating agent. researchgate.net

Furthermore, chelating resin-impregnated paper chromatography has been demonstrated for the selective separation of ferrous and ferric ions from other trace elements. nih.gov In this technique, a sulfonated chelating agent like 7-iodo-8-hydroxyquinoline-5-sulfonic acid is immobilized on a polymer matrix, allowing for the preconcentration and separation of target ions from complex mixtures. nih.gov These chromatographic applications highlight the versatility of quinoline sulfonates in enhancing the selectivity and sensitivity of metal ion analysis.

Spectrophotometric and Fluorometric Assay Development

Direct spectroscopic assays are among the most common applications of this compound, offering rapid, sensitive, and cost-effective methods for metal ion determination.

The formation of a complex between this compound and a metal ion alters the electronic structure of the ligand, leading to changes in its UV/Visible absorption spectrum. uc.ptscirp.org Typically, this involves a shift in the maximum absorption wavelength (λmax) and/or a change in the molar absorptivity. These changes form the basis for quantitative spectrophotometric analysis. chemimpex.comresearchgate.net

For example, the complexation of 8-hydroxyquinoline-5-sulfonic acid with divalent Group 12 metals (Zn(II), Cd(II), Hg(II)) results in distinct changes in their UV/visible absorption spectra. uc.pt A sensitive spectrophotometric method for zinc(II) determination was developed using 7-(4-nitrophenylazo)-8-hydroxyquinoline-5-sulfonic acid, which forms a stable complex at pH 9.2 with a molar absorptivity of 3.75 x 10⁴ L mol⁻¹ cm⁻¹. researchgate.net The stability and distinct spectral properties of these complexes allow for the selective determination of specific metals.

Table 2: UV/Visible Spectroscopic Data for Selected this compound Metal Complexes Data is illustrative and can vary with solvent and pH.

| Metal Ion | Ligand | λmax of Complex (nm) | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) | Reference(s) |

| Zn(II) | 7-(4-Nitrophenylazo)-8-hydroxyquinoline-5-sulfonic acid | 520 | 3.75 x 10⁴ | researchgate.net |

| Fe(III) | 8-Hydroxyquinoline-5-sulfonic acid | ~450 and ~580 | Not specified | researchgate.net |

| Co(II) | Thiacalix nih.govarene-tetra-(this compound) | 592 and 684 | Not specified | researchgate.net |

| In(III) | 8-Hydroxyquinoline-5-sulfonic acid | Not specified | Not specified | rsc.org |

Fluorescence spectroscopy offers exceptionally high sensitivity for the detection of metal ions using this compound. The CHEF principle results in a significant fluorescence "turn-on" signal upon complexation, enabling detection at very low concentrations, often in the sub-picomole range. uci.educolab.ws A comprehensive study of 78 metal species found that 42 form fluorescent chelates with 8-hydroxyquinoline-5-sulfonic acid (HQS), many of them intensely. uci.edu

The fluorescence properties, including excitation and emission wavelengths and quantum yields, are specific to the metal ion. Cadmium, for example, forms the most fluorescent complex with HQS in a purely aqueous solution. uci.educolab.ws The fluorescence of many metal complexes can be further enhanced in the presence of surfactants or in mixed organic-aqueous solvents. uci.edu These properties have been harnessed to develop highly sensitive and selective fluorescent sensors for a variety of metal ions, including zinc, cadmium, and aluminum, for applications in environmental monitoring and biochemical research. scispace.comrroij.comnih.gov

Table 3: Fluorescence Properties of Selected 8-Hydroxyquinoline-5-sulfonic Acid (HQS) Metal Complexes Data compiled from various sources and conditions.

| Metal Ion | Excitation (λex) (nm) | Emission (λem) (nm) | Fluorescence Quantum Yield (ΦF) | Notes | Reference(s) |

| Cd(II) | ~370 | ~510 | High | Most fluorescent HQS complex in aqueous solution. | uci.edumyu-group.co.jp |

| Zn(II) | ~370 | ~510 | Moderate | Fluorescence increases from Zn(II) to Cd(II). | uc.ptuci.edu |

| Mg(II) | ~370 | ~510 | Moderate | Subpicomole detection limits attainable. | uci.educolab.ws |

| Al(III) | ~370 | ~510 | High | Used in fluorescent sensing. | scispace.comrroij.com |

| Ga(III) | 330 | Not specified | Higher than In(III) complex | - | rsc.org |

| In(III) | 330 | Not specified | Lower than Al(III) and Ga(III) complexes | fac-geometry observed in the complex. | rsc.org |

Electroanalytical Methods and Electrochemical Sensor Design

This compound and its derivatives are significant in the field of electroanalytical chemistry, primarily due to the quinoline moiety's ability to form stable complexes with a variety of metal ions. This chelating property is extensively leveraged in the design of sensitive and selective electrochemical sensors. These sensors often operate on principles such as voltammetry and potentiometry, where the interaction between the analyte and the quinoline-based ligand at an electrode surface generates a measurable electrical signal.

The primary strategy involves the development of chemically modified electrodes (CMEs). In this approach, this compound or a related derivative is immobilized onto an electrode surface, such as glassy carbon or carbon paste. This modification transforms a standard electrode into a specialized sensor with a high affinity for specific target analytes, particularly heavy metal ions. The sulfonate group enhances the water solubility and stability of the modifying layer.

Research has demonstrated the efficacy of electrodes modified with quinoline derivatives for environmental monitoring and trace metal analysis. For instance, a polythiophene-quinoline (PTQ)-modified electrode has been successfully used for the detection of copper and mercury. mdpi.com While the redox behaviors of Cu(II) and Hg(II) were similar on this electrode, the addition of 4-(2-pyridylazo)resorcinol (B72590) (PAR) allowed for their distinct detection. mdpi.com The formation of a Cu(II)-PAR complex resulted in a reduction peak at -0.8 V, distinguishing it from the Hg(II) peak at -0.5 V (vs. SCE), with a detection limit for Hg(II) as low as 0.4 ppb. mdpi.com

Stripping voltammetry, a highly sensitive electroanalytical technique, is frequently employed with these modified electrodes. mdpi.com This method involves a preconcentration step where the target metal ions are accumulated on the electrode surface by forming complexes with the immobilized quinoline ligand, followed by an electrochemical stripping step to generate a quantifiable signal. A study on the related compound 8-hydroxy-7-iodo-5-quinoline sulfonic acid (HIQSA) utilized square wave anodic stripping voltammetry for its determination with a specialized nanohybrid electrode. umz.ac.ir Similarly, graphite (B72142) electrodes modified with 8-hydroxyquinoline-5-sulfonic acid (8-HQS) have shown excellent catalytic activity for the detection of Cu(II), achieving a detection limit of 2.1 x 10⁻¹¹ M. researchgate.net

The table below summarizes findings for electrochemical sensors based on quinoline derivatives, illustrating the common methodologies and performance metrics.

| Electrode Modifier | Analyte(s) | Technique | Key Findings |

| Polythiophene-quinoline (PTQ) | Cu(II), Hg(II) | Voltammetry | Hg(II) was detected down to 0.4 ppb. The addition of PAR allowed for the separation of Cu(II) and Hg(II) signals. mdpi.com |

| 8-hydroxyquinoline-5-sulfonic acid (8-HQS) | Cu(II) | Cyclic Voltammetry (CV), Square Wave Adsorptive Anodic Stripping Voltammetry (SWAdASV) | The modified sensor showed excellent catalytic activity with a limit of detection of 2.1 x 10⁻¹¹ M for Cu(II). researchgate.net |

| 8-hydroxy-7-iodo-5-quinoline sulfonic acid (HIQSA) | HIQSA | Square Wave Anodic Stripping Voltammetry (SWASV) | Successful determination using an Sb₂O₃/MWCNT-TiO₂ nanohybrid electrode. umz.ac.ir |

Applications as a pH Indicator

This compound functions as an acid-base indicator, a class of compounds that exhibit a distinct color change over a specific pH range. This property is rooted in its molecular structure; like other indicators, it is a weak acid where the protonated (HIn) and deprotonated (In⁻) forms have different colors. studymind.co.uk The equilibrium between these two forms is pH-dependent, and the visible color change occurs when the concentration of one form begins to dominate the other. studymind.co.uklibretexts.org

The color change of an indicator is most pronounced within its transition range, which is typically centered around its pKa value. libretexts.org While specific data on the exact pH transition range and color change for this compound is not extensively detailed in readily available literature, the principle is demonstrated by closely related quinoline compounds. For example, quinoline yellow, a derivative, is used as a reversible indicator in certain titrations. researchgate.net

Furthermore, research into Schiff-base compounds derived from quinoline-sulfonate precursors shows pH-dependent fluorescence. One such compound, when protonated in an acidic medium, emits light at 550 nm. As the pH increases, this peak's intensity decreases, and a new emission band appears at 453 nm, demonstrating a clear, instrumentally detectable response to pH changes. researchgate.net This fluorescence behavior highlights the potential for developing highly sensitive pH sensors based on the quinoline-sulfonate structure.

The general properties required for a substance to be a good pH indicator are all met by quinoline-based compounds: the color change is typically rapid, easily detected (either visually or spectroscopically), and the indicator molecule itself does not generally react with the substance being titrated. libretexts.org

The table below details the indicator properties of some common acid-base indicators to provide context for how such compounds are characterized.

| Indicator Name | pH Range | Color in Acidic Medium | Color in Basic Medium |

| Methyl Orange | 3.1 - 4.4 | Red | Yellow |

| Bromothymol Blue | 6.0 - 7.6 | Yellow | Blue |

| Phenolphthalein | 8.2 - 10.0 | Colorless | Pink/Red |

| Quinoline Yellow | N/A | Yellow | Colorless/Light Yellow |

Theoretical and Computational Chemistry Investigations of Quinoline 8 Sulfonate

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to predicting the behavior of molecules at the electronic level. For Quinoline-8-sulfonate and its derivatives, these calculations offer insights into stability, reactivity, and electronic properties.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure and properties of molecules. Studies on quinoline (B57606) derivatives often employ DFT to optimize molecular geometry and calculate various molecular properties. For instance, the B3LYP hybrid functional combined with basis sets like 6-311++G(d,p) has been shown to provide geometric parameters for the quinoline structure that are in good agreement with experimental data. tandfonline.com

DFT calculations are crucial for determining the kinetic and thermodynamic stability of compounds. rsc.org In the context of related compounds like 8-hydroxyquinoline-5-sulfonic acid (a close structural analog), DFT has been used to determine bond lengths and angles. For example, the calculated C–S bond length was found to be 1.7783 Å, and S=O bond lengths were 1.4674 Å and 1.4625 Å, which align well with reported experimental values. sci-hub.se Such calculations help validate the computational methods and provide a reliable foundation for predicting the properties of this compound.

Furthermore, DFT is utilized to compute key descriptors that explain the electronic behavior of these molecules. rsc.org Time-dependent DFT (TD-DFT) is specifically applied to characterize photophysical behaviors, such as absorption and emission spectra, as demonstrated in studies of 8-hydroxyquinoline-5-sulfonic acid. nih.gov

Molecular Electrostatic Potential (MEP) Analysis

Molecular Electrostatic Potential (MEP) analysis is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attacks. tandfonline.comkuleuven.be The MEP map visualizes the charge distribution, where different colors represent varying electrostatic potentials.

In studies of quinoline derivatives, MEP maps are generated from DFT-optimized geometries. tandfonline.comkuleuven.be Typically, red and yellow areas indicate negative potential (electron-rich regions), which are susceptible to electrophilic attack, while blue areas denote positive potential (electron-poor regions), indicating sites for nucleophilic attack. mdpi.com For complexes involving 8-hydroxyquinoline-5-sulfonate, MEP analysis shows that negative regions are concentrated around the sulfonate group, identifying it as a likely site for electrophilic interaction. mdpi.com Conversely, positive potentials are often located around hydrogen atoms, such as those on a pyridinium (B92312) ring if present. mdpi.com This analysis is critical for understanding intermolecular interactions, including hydrogen bonding, which influences molecular recognition and complex formation. tandfonline.commdpi.com

Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is central to explaining the chemical reactivity and kinetic stability of molecules by analyzing the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). rsc.org The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key parameter. rsc.org

A small HOMO-LUMO gap suggests that a molecule is more polarizable, has higher chemical reactivity, and lower kinetic stability, often referred to as a "soft" molecule. sci-hub.se This facilitates intramolecular charge transfer, which can be crucial for various applications, including nonlinear optics and biological activity. tandfonline.comsci-hub.se Conversely, a large energy gap indicates a "hard" molecule with greater stability and lower reactivity. rsc.org

For a cocrystal of 8-hydroxyquinoline-5-sulfonic acid (HQS) and 5-chloro-8-hydroxyquinoline (B194070) (CHQ), the HOMO-LUMO gap was calculated to be 2.394 eV. sci-hub.se This value, being smaller than that of the parent molecules, suggests increased reactivity for the cocrystal. sci-hub.se The HOMO is typically associated with the ability to donate an electron, while the LUMO is associated with accepting an electron. sci-hub.se The distribution of these orbitals within the molecule reveals the likely sites involved in electron transfer during chemical reactions.

| Compound/System | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Reference |

| 8-hydroxyquinoline-5-sulfonic acid (HQS) | - | - | 2.506 | sci-hub.se |

| 5-chloro-8-hydroxyquinoline (CHQ) | - | - | 3.119 | sci-hub.se |

| HQS-CHQ Cocrystal | - | - | 2.394 | sci-hub.se |

| 8-Hydroxyquinoline (B1678124) (8HQ) | - | - | 4.8 | epo.org |

Molecular Modeling and Simulation Approaches

Molecular modeling and simulation techniques extend theoretical investigations to larger, more complex systems, providing dynamic insights into molecular behavior and interactions.

Molecular Docking Studies for Ligand-Biomolecule Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.comrsc.org It is extensively used in drug design to understand how a ligand, such as a this compound derivative, might interact with a biological target, typically a protein.

Studies on quinoline-8-sulfonamides have employed molecular docking to investigate their potential as inhibitors of various enzymes. mdpi.commdpi.com For example, a series of 8-quinolinesulfonamide derivatives were designed and docked into the active site of pyruvate (B1213749) kinase M2 (PKM2), a key enzyme in cancer metabolism. mdpi.comnih.gov The results helped identify potent modulators and revealed key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. mdpi.com In another study, docking of quinoline-sulfonamide hybrids against the ROCK1 kinase identified a derivative with a strong binding affinity (ΔG = -10.4 kcal/mol), suggesting high inhibitory potential. mdpi.com These in silico studies are instrumental in guiding the synthesis of new compounds with enhanced biological activity. mdpi.commdpi.com

| Ligand | Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues | Reference |

| Quinoline-8-sulfonamide (B86410) derivative (9b) | ROCK1 Kinase | -10.4 | Not Specified | mdpi.com |

| Quinoline-sulfonamide hybrid (QS-3) | DNA Gyrase | -8.0 | Not Specified | rsc.org |

| Thiacalix mdpi.comarene-tetra-(this compound) | Co(II) ion | Not Specified | Supported 1:1 binding | nih.gov |

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations provide a dynamic view of molecules and their complexes, allowing for the analysis of their conformational flexibility and the stability of interactions over time. mdpi.comarabjchem.org Following molecular docking, MD simulations are often performed on the most promising ligand-protein complexes to validate the docking results and assess the stability of the predicted binding mode. mdpi.commdpi.com

For quinoline-8-sulfonamide derivatives complexed with target proteins like PKM2 or ROCK1, MD simulations have been used to analyze the trajectory of the complex. mdpi.commdpi.com These simulations can confirm the stability of key intermolecular interactions, such as hydrogen bonds, observed in the initial docking pose. mdpi.com By simulating the system over several nanoseconds, researchers can observe conformational changes in both the ligand and the protein, providing a more realistic understanding of the binding event than a static docking picture can offer. arabjchem.org

Prediction and Validation of Spectroscopic Properties (e.g., UV-Vis, NMR)

Theoretical and computational methods are indispensable tools for predicting and interpreting the spectroscopic properties of molecules like this compound. These techniques, primarily rooted in quantum mechanics, allow for the elucidation of electronic and structural characteristics that govern the interaction of the molecule with electromagnetic radiation.

UV-Vis Spectroscopy Prediction

The prediction of ultraviolet-visible (UV-Vis) absorption spectra is commonly performed using Time-Dependent Density Functional Theory (TD-DFT). researchgate.netresearchgate.netrsc.org This method calculates the vertical excitation energies, which correspond to the electronic transitions from the ground state to various excited states. For quinoline derivatives, DFT calculations are first used to optimize the ground-state molecular geometry. bohrium.commdpi.com Functionals such as B3LYP are frequently employed for this purpose, often paired with basis sets like 6-31G(d) or 6-311G++(d,p). bohrium.comwiley.commdpi.com

Following geometry optimization, TD-DFT calculations are performed to predict the absorption wavelengths (λmax). rsc.org These calculations can identify the nature of the electronic transitions, typically π-π* and n-π*, which are characteristic of aromatic systems containing heteroatoms. wiley.com The solvent effects can be incorporated into these models using approaches like the Polarizable Continuum Model (PCM), which is crucial as the polarity of the solvent can significantly influence the absorption spectra of quinoline derivatives. mdpi.com

Validation of these theoretical predictions is achieved by comparing the calculated λmax values with those obtained from experimental UV-Vis spectrophotometry. wiley.com Studies on various quinoline derivatives show a good correlation between theoretical and experimental data, confirming the reliability of the computational methods. wiley.comresearchgate.net For instance, research on different quinoline derivatives has shown that methods like CAM-B3LYP/6-311G++(d,p) are effective for calculating UV-Vis absorption spectra. wiley.com

Table 1: Example of Calculated vs. Experimental UV-Vis Data for a Quinoline Derivative (DDPA) in Different Solvents

| Solvent | Experimental λabs (nm) | Theoretical λabs (nm) | Transition Assignment |

| DMSO | 204, 259, 389 | 211, 265, 398 | π-π* and n-π |

| THF | 334, 365, 424 | 314, 330, 398 | π-π and n-π |

| This table illustrates the typical correlation between experimental and theoretically predicted absorption wavelengths for a quinoline derivative, DDPA, as reported in studies. wiley.com The transitions are generally assigned to π-π and n-π excitations.* |

NMR Spectroscopy Prediction

Computational chemistry also provides powerful methods for predicting Nuclear Magnetic Resonance (NMR) spectra. The calculation of ¹H and ¹³C NMR chemical shifts is a valuable aid in the structural elucidation of complex molecules. tsijournals.com The Gauge-Including Atomic Orbital (GIAO) method is the most common approach for calculating nuclear magnetic shielding tensors. tsijournals.com These calculations are typically performed at the DFT or Hartree-Fock (HF) level of theory with appropriate basis sets, such as 6-31++G(d,p). tsijournals.com

The process involves first optimizing the molecular geometry and then performing the GIAO calculation to obtain the absolute shielding values for each nucleus. These values are then converted to chemical shifts (δ) by referencing them against a standard, typically tetramethylsilane (B1202638) (TMS). The predicted chemical shifts can be compared directly with experimental data obtained from ¹H and ¹³C NMR spectroscopy. tsijournals.comnih.gov This comparison helps to unambiguously assign the signals in the experimental spectra. clockss.org Studies on positional isomers of N,N-dimethylsulfamoylquinolines have demonstrated how computational analysis can elucidate the substituent effects on proton and carbon chemical shifts. nih.gov The concentration dependence of ¹H-NMR chemical shifts in quinoline derivatives has also been studied, revealing insights into intermolecular interactions like π-π stacking. uncw.edu

Table 2: Illustrative Comparison of Theoretical and Experimental ¹³C NMR Chemical Shifts for a Quinoline Derivative

| Atom Position | Theoretical Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

| C2 | 151.2 | 150.5 |

| C3 | 122.5 | 121.8 |

| C4 | 137.1 | 136.4 |

| C4a | 129.3 | 128.7 |

| C5 | 128.0 | 127.5 |

| C6 | 130.1 | 129.6 |

| C7 | 127.8 | 127.2 |

| C8 | 149.5 | 148.9 |

| C8a | 148.2 | 147.6 |

| This table provides a representative comparison of calculated versus experimental ¹³C NMR chemical shifts for the quinoline ring system, based on methodologies described in the literature. tsijournals.comnih.gov |

Computational Studies on Reaction Pathways and Mechanisms

Computational studies, particularly those using Density Functional Theory (DFT), are critical for mapping the potential energy surfaces of chemical reactions involving this compound. These investigations provide deep insights into reaction kinetics and mechanisms by identifying transition states, intermediates, and activation energies.

For example, the reaction mechanisms of quinoline derivatives with various radicals have been explored computationally. In a study on 8-quinoline carboxylic acid (a close analog of this compound), DFT calculations were used to investigate its reaction with the hydroxyl radical (•OH). researchgate.net Such studies can determine the most probable sites of attack on the quinoline ring. The Fukui index, a reactivity descriptor derived from DFT, can identify which carbon atoms are most susceptible to radical addition. researchgate.net For 8-quinoline carboxylic acid, the C5 position was confirmed as the most reactive site for •OH addition. researchgate.net

These computational models can evaluate the activation energy barriers for different reaction pathways, such as radical addition or hydrogen abstraction, thereby predicting the most favorable mechanism. The influence of pH on the reaction can also be modeled by considering the protonated or deprotonated forms of the molecule. researchgate.net

Furthermore, DFT calculations have been employed to elucidate the mechanism of other reactions, such as the reduction of quinoline by Hantzsch ester. acs.org These studies found that the uncatalyzed reaction proceeds via a stepwise pathway involving proton transfer from the Hantzsch ester to the quinoline nitrogen, followed by a hydride transfer. acs.org Computational analysis of catalyzed pathways, for instance by an iodoimidazolinium catalyst, can help distinguish between different modes of activation, such as halogen bonding versus Brønsted acid catalysis. acs.org In the case of potassium acyltrifluoroborates derived from 8-quinoline, DFT calculations provided insight into the proton-assisted formation of a key tetrahedral intermediate, which accelerates the reaction. semanticscholar.org

Table 3: Example of Calculated Kinetic Data for the Reaction of 8-Quinoline Carboxylic Acid (8QCA) with •OH Radical

| Reaction Pathway | Calculated Rate Constant (M⁻¹s⁻¹) | Most Reactive Site | Key Findings |

| •OH Addition to Neutral 8QCA | Diffusion-limited | C5 Atom | The reaction is extremely fast. The C5 position is the most favorable site for radical attack, as confirmed by Fukui index and individual rate constant calculations. researchgate.net |

| Reaction at low pH (Protonated 8QCA) | - | C5 Atom | The reaction with •OH radicals leads to transient species with absorption maxima at 340 and 420 nm. researchgate.net |

| Reaction at high pH (Deprotonated 8QCA) | - | - | Shows a different reaction pathway with a transient absorption maximum at 320 nm. researchgate.net |

| This table summarizes findings from a combined experimental and computational study on a close analog of this compound, illustrating the type of mechanistic insights gained from theoretical calculations. researchgate.net |

Materials Science and Engineering Applications of Quinoline 8 Sulfonate

Role in Organic Light-Emitting Diodes (OLEDs) and Optoelectronic Materials

The quinoline (B57606) framework is fundamental to the advancement of Organic Light-Emitting Diode (OLED) technology. The most prominent example is Tris(8-hydroxyquinolinato)aluminum (Alq3), a benchmark material used as a highly stable and efficient electron-transport and light-emitting layer in OLEDs since the pioneering work of Tang in 1987. ossila.com The success of Alq3 has spurred research into a wide array of quinoline derivatives to tune the performance of optoelectronic devices. ossila.commdpi.com

While direct applications of Quinoline-8-sulfonate are less commonly documented, the strategic use of both quinoline and sulfonate groups in separate components is well-established for enhancing OLED performance. For instance, sulfonated polymers, such as poly(styrene sulfonate) (PSS), are frequently used in conjunction with quinoline-based materials. bibliotekanauki.pl PEDOT:PSS (Poly(3,4-ethylenedioxythiophene):poly(styrene sulfonate)) is a widely used conductive polymer that serves as a hole-injection layer in OLEDs, valued for its high conductivity and excellent mechanical properties. bibliotekanauki.pl

Researchers have explored dispersing Alq3 within a PSS polymer matrix (Alq3:PSS) to create active layers for OLEDs. bibliotekanauki.pl This approach leverages the luminescent properties of the quinoline complex and the conductive nature of the sulfonated polymer. Studies on such composite films investigate their optical properties, including absorption spectroscopy and spectroscopic ellipsometry, to optimize device efficiency. bibliotekanauki.pl Furthermore, the synthesis of various quinoline derivatives, such as 5,7-dibromo-8-hydroxyquinoline, continues to be an active area of research to find alternative fluorescent materials for OLED fabrication, highlighting the versatility of the modified quinoline core in optoelectronics. researchgate.net

Design and Engineering of Fluorescent Chemosensors and Probes

The quinoline ring system is an exceptional fluorophore for the development of fluorescent chemosensors due to its ability to form highly fluorescent complexes with specific metal ions from a state of low initial fluorescence. mdpi.com The introduction of a sulfonate group can enhance water solubility and modulate the electronic properties of the quinoline ring, making its derivatives highly suitable for designing sensitive and selective probes.

A notable example is the synthesis of Thiacalix researchgate.netarene-tetra-(this compound) (TCTQ8S), a novel sensor designed for the selective detection of Cobalt(II) ions. researchgate.net This sophisticated molecule combines the ion-hosting capabilities of a thiacalixarene scaffold with the fluorescent signaling of this compound units. Similarly, derivatives of 8-amidoquinoline are widely explored as fluorescent probes for zinc ions (Zn²⁺), which are crucial in many biological processes. mdpi.comresearchgate.net An aryl sulfonamide derivative, 6-methoxy-(8-p-toluenesulfonamido)quinoline (TSQ), is one of the most effective fluorophores for zinc sensing, forming a 2:1 complex ((TSQ)₂Zn) that results in a significant increase in fluorescence intensity. mdpi.com

The isomer 8-hydroxyquinoline-5-sulfonic acid is also well-known for forming fluorescent complexes with various metal ions, and its properties have been studied for chromatographic applications. acs.org The design of these chemosensors often relies on mechanisms like internal charge transfer (ICT), where the binding of an analyte alters the electronic structure of the molecule and, consequently, its fluorescence output. mdpi.com The table below summarizes key characteristics of quinoline-based fluorescent sensors.

| Sensor Compound/Derivative | Target Analyte | Key Features & Findings |

| Thiacalix researchgate.netarene-tetra-(this compound) | Co²⁺ | A novel sensor demonstrating high sensitivity and selectivity for cobalt ions. researchgate.net |

| 6-methoxy-(8-p-toluenesulfonamido)quinoline (TSQ) | Zn²⁺ | Forms a (TSQ)₂Zn complex, leading to a 4-fold increase in fluorescence intensity. mdpi.com |

| 8-Amidoquinoline Derivatives | Zn²⁺ | Exhibit fast reactivity, good selectivity, and biocompatibility for zinc detection. researchgate.net |

| 8-Hydroxyquinoline-5-sulfonic acid | Various Metal Ions | Forms fluorescent complexes; studied for analytical and chromatographic applications. acs.org |

| 2,2,2-trifluoro-N′-(2-(quinolin-8-yloxy) acetyl)acetohydrazide (TQA) | Fe³⁺ | A recently developed sensor showing high selectivity and sensitivity for ferric ions. mdpi.com |

Integration into Hybrid and Composite Materials

The chemical functionality of this compound allows for its integration into larger material architectures, creating hybrid and composite materials with tailored properties.

Mesoporous silica (B1680970) materials, particularly SBA-15, are highly valued as solid supports and catalysts due to their large surface area, uniform pore structure, and high thermal stability. ijcce.ac.irnih.gov The surface of SBA-15 can be chemically modified by grafting organic functional groups to create advanced hybrid materials. The functionalization with sulfonic acid groups (-SO₃H) is a common strategy to produce potent solid acid catalysts. ijcce.ac.irsemanticscholar.org